

Performance Deep Dive: Silicone Elastomers Crosslinked with Divinyltetramethyldisilane

Author: BenchChem Technical Support Team. Date: December 2025

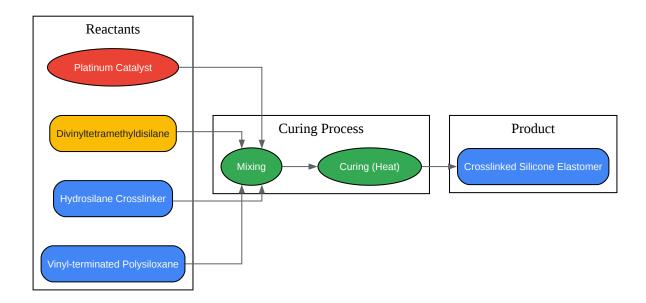
Compound of Interest		
Compound Name:	DIVINYLTETRAMETHYLDISILAN	
	E	
Cat. No.:	B073463	Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount. Silicone elastomers are prized for their biocompatibility, thermal stability, and tunable mechanical properties. The choice of crosslinking agent is a critical determinant of the final elastomer's performance. This guide provides a comparative analysis of silicone elastomers crosslinked using **divinyltetramethyldisilane**, contextualized against other common crosslinking systems.

DivinyItetramethyldisilane is a key component in platinum-catalyzed addition cure silicone elastomer formulations. This crosslinker, in conjunction with a silicone polymer containing vinyl groups and a hydrosilane-containing crosslinking agent, forms a stable, high-performance elastomeric network. The properties of these elastomers are often compared to those created through other mechanisms, such as peroxide-cured and condensation-cured systems.

Comparative Performance Metrics

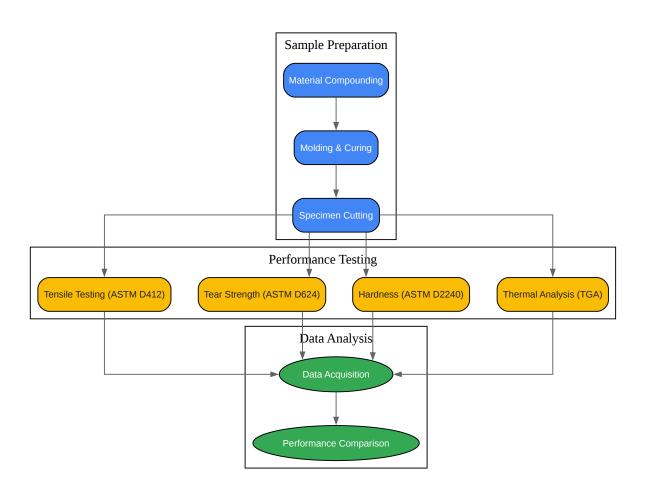
The performance of a silicone elastomer is defined by a range of mechanical and thermal properties. Below is a summary of typical performance characteristics for silicone elastomers prepared with **divinyltetramethyldisilane** (as part of an addition cure system) versus other common curing systems. It is important to note that these values are representative and can vary significantly based on the specific formulation, including polymer molecular weight, filler type and loading, and cure conditions.



Property	Addition Cure (with Divinyltetrame thyldisilane)	Peroxide Cure	Condensation Cure	Test Method
Tensile Strength (MPa)	5 - 10	4 - 9	2 - 7	ASTM D412
Elongation at Break (%)	300 - 800	200 - 600	100 - 400	ASTM D412
Tear Strength (kN/m)	20 - 50	15 - 40	10 - 30	ASTM D624
Hardness (Shore A)	20 - 80	30 - 85	10 - 70	ASTM D2240
Cure Byproducts	None	Organic acids, alcohols	Alcohols, acetic acid	-
Cure Inhibition	Susceptible to certain chemicals	Less susceptible	Less susceptible	-
Thermal Stability	-60 to 250	-55 to 220	-50 to 200	TGA

Signaling Pathways and Experimental Workflows

To understand the underlying chemistry and testing methodologies, the following diagrams illustrate the addition cure mechanism involving **divinyltetramethyldisilane** and a typical experimental workflow for elastomer characterization.



Click to download full resolution via product page

Addition Cure Reaction Workflow

Click to download full resolution via product page

Elastomer Performance Testing Workflow

Experimental Protocols

Accurate and reproducible data are essential for material comparison. The following are summarized protocols for the key experiments cited.

Tensile Properties (ASTM D412)

This test method determines the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.[1][2][3][4][5]

- Specimen Preparation: Dumbbell-shaped specimens are cut from a cured sheet of the silicone elastomer.[2] The thickness of the specimen is measured at three points, and the median value is used.[5]
- Test Procedure: The specimen is mounted in the grips of a universal testing machine. The
 grips are then separated at a constant rate, typically 500 mm/min, until the specimen
 ruptures.[2][5]
- Data Collection: The force required to stretch the specimen and the elongation are recorded throughout the test.
- Calculations: Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.[5]

Tear Strength (ASTM D624)

This standard measures the force required to tear a notched or un-notched specimen of vulcanized rubber or thermoplastic elastomer.[6][7][8][9][10]

- Specimen Preparation: Specimens of a specific shape (e.g., crescent, angle, or trouser) are cut from a cured sheet.[6][8] For some specimen types, a small cut is intentionally made.
- Test Procedure: The specimen is placed in the grips of a universal testing machine, and the grips are separated at a constant rate.
- Data Collection: The force required to propagate the tear is recorded.
- Calculation: Tear strength is reported as the force per unit thickness required to tear the specimen.[8]

Durometer Hardness (ASTM D2240)

This test method measures the indentation hardness of rubber and plastic materials using a durometer.[11][12][13][14][15]

- Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (1/4 inch).[15] Thinner specimens can be stacked to achieve the required thickness.
- Test Procedure: The durometer is pressed firmly against the specimen, ensuring the indenter is perpendicular to the surface.
- Data Collection: The hardness value is read from the durometer scale within one second of firm contact.[15] The Shore A scale is typically used for softer elastomers like silicones.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[16][17][18][19][20]

- Specimen Preparation: A small sample of the elastomer (typically 5-10 mg) is placed in a TGA sample pan.[17][19]
- Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 20°C per minute).[16]
- Data Collection: The weight of the sample is continuously monitored as the temperature increases.
- Analysis: The resulting thermogram shows the temperatures at which weight loss occurs, indicating decomposition or volatilization of components.[20] This provides information on the thermal stability of the elastomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. assuredtesting.com [assuredtesting.com]

- 2. ASTM D412 Tensile Testing of Elastomers STEP Lab [step-lab.com]
- 3. youtube.com [youtube.com]
- 4. testresources.net [testresources.net]
- 5. victortestingmachine.com [victortestingmachine.com]
- 6. ASTM D624 Elastomer Tear Strength Testing ADMET [admet.com]
- 7. micomlab.com [micomlab.com]
- 8. deepseasilicone.com [deepseasilicone.com]
- 9. ASTM D624: Tear Strength of Vulcanized Rubber and Thermoplastic Elastomers (TPE) [mts.com]
- 10. youtube.com [youtube.com]
- 11. micomlab.com [micomlab.com]
- 12. namsa.com [namsa.com]
- 13. matestlabs.com [matestlabs.com]
- 14. zwickroell.com [zwickroell.com]
- 15. Shore Hardness ASTM D2240 [intertek.com]
- 16. cprijournal.in [cprijournal.in]
- 17. Thermogravimetric Analysis (TGA) Elastomer Institut Richter [elastomer-institut.de]
- 18. researchgate.net [researchgate.net]
- 19. smithers.com [smithers.com]
- 20. hitachi-hightech.com [hitachi-hightech.com]
- To cite this document: BenchChem. [Performance Deep Dive: Silicone Elastomers Crosslinked with Divinyltetramethyldisilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073463#performance-comparison-of-silicone-elastomers-made-with-divinyltetramethyldisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com